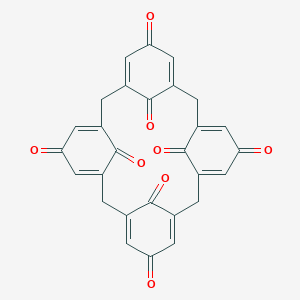

Calix(4)quinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCYJISDMPUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Formation of Calixquinones: Mechanisms, Protocols, and Core Principles

A Guide to the Formation of Calix[1]quinones: Mechanisms, Protocols, and Core Principles

This technical guide provides an in-depth exploration of the synthesis of calix[1]quinones, a class of macrocycles prized for their unique host-guest chemistry, electrochemical properties, and potential in sensor technology and drug development. We will dissect the core mechanisms underpinning their formation from calix[1]arene precursors, offer detailed experimental protocols, and present a comparative analysis of synthetic strategies. This document is intended for researchers, chemists, and material scientists seeking a comprehensive understanding and practical framework for the synthesis and application of these versatile molecules.

Introduction: The Significance of the Calix[1]quinone Scaffold

Calixarenes are cyclic oligomers formed from phenol and formaldehyde, creating a "chalice" or "calix" shaped macrocycle with a defined upper and lower rim and a central annulus.[2] Their rigid conformation and modifiable rims make them exceptional molecular platforms. The oxidation of the phenolic units of a calix[1]arene to quinone moieties transforms the molecule into a calix[1]quinone. This conversion is not merely a structural change; it imbues the macrocycle with new, powerful functionalities.

The introduction of quinone groups creates redox-active centers, making calix[1]quinones highly attractive for applications in:

-

Electrochemical Sensing: The quinone/hydroquinone redox couple provides a reversible electrochemical signal that can be modulated by guest binding, enabling the design of sensors for ions and small molecules.[3][4]

-

Energy Storage: As organic electrode materials, their multi-carbonyl structures offer potential for high-capacity, rechargeable batteries.[5][6][7]

-

Molecular Switches: The reversible oxidation and reduction can be used to alter the conformation and binding properties of the macrocycle, creating molecular-level switches.

Understanding the mechanism of their formation is paramount for controlling the synthesis, improving yields, and designing novel calix[1]quinone derivatives with tailored properties.

The Core Mechanism: From Phenol to Quinone

The formation of a calix[1]quinone is fundamentally an oxidation reaction. The process involves the conversion of the electron-rich phenol or hydroquinone units of the parent calix[1]arene into their corresponding benzoquinone forms. While seemingly straightforward, the reaction is governed by a complex interplay of the chosen oxidizing agent, reaction conditions, and the inherent stereochemistry of the calixarene scaffold.

Two primary mechanistic pathways are recognized: chemical oxidation and electrochemical oxidation .

Chemical Oxidation Pathway

This is the most common laboratory approach, relying on potent oxidizing agents to effect the transformation. The parent calixarene is typically a p-tert-butylcalix[1]arene or a p-hydroquinonecalix[1]arene.

The generalized mechanism proceeds as follows:

-

Initial Electron Transfer: The oxidizing agent abstracts an electron from the phenolic oxygen, generating a phenoxy radical or a phenoxonium cation intermediate. The stability and subsequent reactivity of this intermediate are crucial.

-

Nucleophilic Attack: In the case of p-tert-butylcalix[1]arenes, a key step involves the removal of the bulky tert-butyl group. This often proceeds via nucleophilic attack (e.g., by a trifluoroacetate anion if using a thallium-based oxidant) at the para-position, leading to de-tert-butylation and subsequent oxidation. For hydroquinone precursors, the process is a more direct two-electron oxidation.

-

Intermediate Formation: Under milder conditions, the oxidation of p-tert-butylcalix[1]arene can lead to the formation of a chiral spirodienone intermediate, which can then be used to prepare other substituted calixarenes.[8]

-

Rearrangement and Final Oxidation: The intermediate species rearranges and undergoes a final oxidation step to yield the stable quinone moiety. This process is repeated for the desired number of phenolic rings on the calixarene framework, leading to diquinone or tetraquinone products.

Caption: Generalized mechanism for chemical oxidation of calix[1]arenes.

Electrochemical Oxidation Pathway

Electrochemical methods offer a reagent-free alternative and provide valuable mechanistic insights. The oxidation is performed by applying a controlled potential to a solution of the parent calix[1]arene.

The mechanism involves:

-

Anodic Generation of Cations: At the anode, the phenolic groups undergo a two-electron oxidation, forming highly reactive diphenoxylium cations.[4]

-

Nucleophilic Attack by Water: Residual water in the aprotic solvent acts as a nucleophile, attacking the electron-deficient aromatic rings of the cation.[4]

-

Proton Loss and Tautomerization: Subsequent loss of protons and tautomerization lead to the formation of the quinone structure. This process can be controlled by the applied potential and the solvent system.

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent is the most critical experimental parameter, directly influencing reaction efficiency, selectivity, and safety. Researchers must weigh the trade-offs between reactivity and toxicity.

| Oxidizing Agent System | Typical Conditions | Yields | Advantages | Disadvantages |

| Thallium(III) trifluoroacetate (TTFA) | Trifluoroacetic acid (TFA), dark, N₂ atmosphere | 38-68%[3][9] | High yields, reliable for various substrates. | Extremely toxic, requires careful handling and disposal.[10] |

| Lead(IV) oxide / Perchloric acid | Acetone/DCM, HClO₄ | ~50-60%[10] | Good yields, less toxic alternative to thallium reagents. | Requires strong acid, potential for side reactions. |

| Chlorine dioxide (ClO₂) | Phosphate buffer (pH 7), Acetone | Moderate | Milder conditions, useful for sensitive substrates. | ClO₂ is a gas and must be generated in situ or handled with care.[1] |

| Electrochemical Oxidation | Aprotic solvent (e.g., CH₃CN), supporting electrolyte | N/A | Reagent-free, high degree of control, good for mechanistic studies.[4] | Requires specialized equipment, may not be suitable for large-scale synthesis. |

Experimental Protocol: Synthesis of a Calix[1]diquinone

This section provides a representative, self-validating protocol for the synthesis of a calix[1]diquinone from a double calix[1]arene precursor using a thallium-based oxidant, adapted from established literature.[3][9]

Causality Note: The use of trifluoroacetic acid as a solvent facilitates the oxidation process, while conducting the reaction in darkness under a nitrogen atmosphere prevents photo-degradation and unwanted side-reactions with atmospheric oxygen.

Caption: Standard experimental workflow for calix[1]quinone synthesis.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask shielded from light (e.g., covered in aluminum foil), dissolve the parent calix[1]arene (1.0 eq) in trifluoroacetic acid (CF₃CO₂H).

-

Initiation of Reaction: Purge the flask with dry nitrogen gas. Add thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) (typically 2.0-2.5 eq per phenol ring to be oxidized) to the solution in one portion.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for the prescribed time (often monitored by TLC until the starting material is consumed, typically 12-24 hours).

-

Quenching: Carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Repeat the extraction 2-3 times.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid (typically yellow or orange) by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure calix[1]quinone.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

-

¹H NMR: Expect the disappearance of phenolic -OH protons and the appearance of characteristic signals for the quinone protons in the aromatic region.

-

¹³C NMR: Look for the appearance of signals corresponding to the carbonyl carbons of the quinone rings (typically ~180-190 ppm).

-

FT-IR: A strong absorption band corresponding to the C=O stretch of the quinone moiety should be present (around 1650-1680 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

Conclusion

The formation of calix[1]quinones is a powerful synthetic transformation that unlocks a vast potential for creating advanced materials and functional molecular systems. The mechanism, primarily driven by chemical or electrochemical oxidation, involves the generation of reactive intermediates and is highly dependent on the chosen reaction conditions. While classic methods using toxic thallium reagents remain effective, the development of safer alternatives like lead(IV) oxide and reagent-free electrochemical approaches represents a significant advancement in the field. By understanding the core principles outlined in this guide, researchers are well-equipped to synthesize, modify, and deploy these remarkable macrocycles in a new generation of scientific applications.

References

-

Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry, 70(12), 4795–4801. [Link]

-

Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. American Chemical Society. [Link]

-

van der BEEK, D., REINHOUDT, D. N., & VERBOOM, W. (1989). Proximal intraannular modifications of calix[1]arene via its spirodienone derivative. Recueil des Travaux Chimiques des Pays-Bas, 108(3), 121-122. [Link]

-

Lu, H., He, X., Chen, L., & Li, C. (2011). Synthesis and binding characteristics of novel calix[1]arene(amidocrown) diquinones. ResearchGate. [Link]

-

Hu, P., Li, H., & Wang, C. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry – An Asian Journal, 15(19), 2969-2976. [Link]

-

Salmoun, S., et al. (2007). First synthesis of a '1,2-diquinone-calix[1]arene'. Interaction of its reduced form with Ag+. Tetrahedron Letters, 48(27), 4743-4746. [Link]

-

Cameron, L., et al. (2019). Lanthanoid Coordination with a Tetrazole-Substituted Calix[1]diquinone and Calix[1]dihydroquinone. ResearchGate. [Link]

-

Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

-

Wikipedia contributors. (2023). Calixarene. Wikipedia, The Free Encyclopedia. [Link]

-

Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calixarene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[4]arene and Electrochemical Characterization on Au(111) surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proximal intraannular modifications of calix[4]arene via its spirodienone derivative | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unlocking the Redox Potential: An In-depth Technical Guide to the Electrochemical Properties of Calixquinone Derivatives

Unlocking the Redox Potential: An In-depth Technical Guide to the Electrochemical Properties of Calix[1]quinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Fusion of Host-Guest Chemistry and Electrochemistry

The convergence of supramolecular chemistry and electrochemistry has paved the way for the development of highly sophisticated and functional molecular systems. Within this exciting field, calix[1]quinone derivatives have emerged as a particularly promising class of compounds. Their unique architecture, combining the preorganized cavity of a calixarene scaffold with the rich redox chemistry of quinone moieties, offers a powerful platform for applications ranging from molecular sensing and catalysis to energy storage and targeted drug delivery. This guide provides a comprehensive exploration of the electrochemical properties of calix[1]quinone derivatives, offering both fundamental understanding and practical insights for researchers and professionals in the field.

The Calix[1]quinone Scaffold: A Marriage of Structure and Function

Calix[1]quinones are macrocyclic compounds built upon a calix[1]arene framework, which is a cyclic tetramer of phenol units linked by methylene bridges. The key feature of these derivatives is the incorporation of one or more quinone units, typically at the para-positions of the phenolic rings (the "upper rim") or attached to the hydroxyl groups (the "lower rim").

The calixarene backbone provides a three-dimensional, basket-like cavity that can be tailored to recognize and bind specific ions or neutral molecules. The quinone moieties, on the other hand, are electrochemically active, undergoing reversible reduction and oxidation processes. This duality is the cornerstone of their functionality. The electrochemical behavior of the quinone units can be exquisitely sensitive to the binding of a guest molecule within the calixarene cavity, forming the basis for electrochemical sensing.

Diagram 1: General Structure of a Calix[1]quinone Derivative

Caption: General structure of a calix[1]quinone derivative.

Probing the Redox Landscape: Cyclic Voltammetry of Calix[1]quinones

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of calix[1]quinone derivatives. A typical cyclic voltammogram of a calix[1]quinone in an aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), reveals a series of reduction and oxidation peaks corresponding to the stepwise transfer of electrons to and from the quinone moieties.

For a calix[1]diquinone, where two quinone units are present, the CV often displays two distinct redox couples.[2] The first reduction wave corresponds to the formation of a radical anion on one of the quinone rings. The second, typically at a more negative potential, corresponds to the formation of a dianion where both quinone units are reduced. The potential difference between these two reduction steps is influenced by the electronic communication between the quinone moieties, which is mediated by the calixarene scaffold.

The cyclic voltammogram of calix[1]quinone (C[1]Q) in DMF solution shows four reversible or quasi-reversible small waves and a more negative quasi-reversible large wave.[3] This complex behavior arises from the multiple quinone units within the molecule and the electrostatic interactions between the reduced centers.[3]

Causality in Experimental Design for Cyclic Voltammetry

The choice of solvent and supporting electrolyte is critical in CV experiments. Aprotic solvents are generally preferred to avoid protonation of the reduced quinone species, which would complicate the electrochemical response. The supporting electrolyte, typically a tetraalkylammonium salt, is necessary to ensure sufficient conductivity of the solution.

The scan rate in a CV experiment can provide information about the stability of the electrochemically generated species. At faster scan rates, species that are unstable on the timescale of the experiment may appear reversible.

The Influence of Guest Binding on Electrochemical Properties

A key feature of calix[1]quinone derivatives is the coupling of their host-guest chemistry with their electrochemical behavior. The binding of a cation within the calixarene cavity can significantly perturb the redox potentials of the quinone units.[2] This perturbation is the basis for their application as electrochemical sensors.

Upon cation binding, the reduction potentials of the quinone moieties often shift to more positive values.[2] This anodic shift can be attributed to the stabilization of the negatively charged reduced species (semiquinone and hydroquinone dianion) by the encapsulated cation. The magnitude of this shift is dependent on the nature of the cation, including its charge and size, as well as the specific structure of the calix[1]quinone derivative.[2]

For instance, the association constant between a cation and a calix[1]arenediquinone is enhanced upon electrochemical reduction of the receptor molecule.[2] This is due to the transition from an ion-dipole interaction in the neutral state to a stronger ion-ion interaction in the reduced state.[2]

Experimental Protocol: Electrochemical Titration for Cation Binding Studies

A powerful method to quantify the interaction between a calix[1]quinone and a cation is through electrochemical titration using cyclic or square wave voltammetry.

Step-by-Step Methodology:

-

Prepare a stock solution of the calix[1]quinone derivative in a suitable aprotic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Record the cyclic voltammogram of the calix[1]quinone solution.

-

Prepare a stock solution of the cation of interest (e.g., a perchlorate salt) in the same solvent system.

-

Incrementally add small aliquots of the cation solution to the calix[1]quinone solution.

-

Record the cyclic voltammogram after each addition, ensuring thorough mixing.

-

Monitor the shift in the reduction potentials of the quinone moieties as a function of the cation concentration.

-

Plot the potential shift against the logarithm of the cation concentration to determine the binding constant.

Diagram 2: Workflow for Electrochemical Titration

Caption: Experimental workflow for electrochemical titration.

Structural Modifications and Their Electrochemical Consequences

The electrochemical properties of calix[1]quinone derivatives can be finely tuned through synthetic modifications to the calixarene scaffold.

-

Lower Rim Substituents: The nature of the groups attached to the lower rim hydroxyls can significantly influence the redox behavior of the quinone units.[2] For example, introducing electron-donating or electron-withdrawing groups can alter the electron density at the quinone moieties, thereby shifting their reduction potentials.

-

Conformation: The conformation of the calix[1]arene framework (e.g., cone, partial cone, 1,3-alternate) can affect the distance and orientation between the quinone units, which in turn influences their electronic communication.

-

Anchoring Groups: For applications in sensor development, calix[1]quinones can be functionalized with anchoring groups, such as thiols or carboxylic acids, to enable their immobilization on electrode surfaces like gold.[4][5] The self-assembly of these molecules on an electrode surface can lead to the formation of a stable and reproducible sensor interface.[4]

Table 1: Influence of Structural Modifications on Electrochemical Properties

| Modification | Effect on Electrochemical Properties | Rationale |

| Electron-donating groups on lower rim | Negative shift in reduction potentials | Increased electron density on the quinone moieties, making them harder to reduce. |

| Electron-withdrawing groups on lower rim | Positive shift in reduction potentials | Decreased electron density on the quinone moieties, making them easier to reduce. |

| Immobilization on an electrode surface | Can lead to stabilized redox peaks and altered peak-to-peak separation.[4] | The microenvironment of the immobilized molecule differs from that in solution. |

| Introduction of crown ether moieties | Enhanced selectivity for specific cations.[6] | The crown ether provides a preorganized binding site for cations of a complementary size. |

Applications in Sensing and Beyond

The unique electrochemical properties of calix[1]quinone derivatives have led to their exploration in a variety of applications.

-

Electrochemical Sensors: As discussed, their ability to signal the binding of ions and molecules through a change in their electrochemical response makes them excellent candidates for the development of selective and sensitive sensors.[7][8] Thiolated calix[1]arene derivatives have been used to modify screen-printed carbon electrodes for the detection of heavy metal ions like Pb²⁺ and Cu²⁺.[7]

-

Redox-Switchable Systems: The reversible nature of the quinone redox chemistry allows for the development of molecular switches, where the binding properties of the calixarene can be turned "on" or "off" by controlling the electrochemical potential.[9]

-

Energy Storage: Calix[1]quinone derivatives have been investigated as potential cathode materials and overcharge protection agents in lithium-ion batteries and redox-flow batteries.[4][5]

-

Biological Applications: The therapeutic efficacy and toxicity of some anticancer drugs are related to their electrochemical properties.[10][11] The ability of calixarene derivatives to interact with biological molecules, combined with the redox activity of quinones, opens up possibilities for their use in drug delivery and as therapeutic agents.[12][13][14]

Future Perspectives

The field of calix[1]quinone electrochemistry continues to evolve, with ongoing research focused on:

-

Design of novel derivatives with enhanced selectivity and sensitivity for specific analytes.

-

Integration into advanced materials , such as polymers and nanoparticles, to create robust and practical sensor devices.

-

Exploration of their potential in catalysis , where the calixarene cavity can act as a nanoreactor and the quinone units can participate in electron transfer processes.

-

Further investigation of their biological activity for applications in medicine.

Conclusion

Calix[1]quinone derivatives represent a fascinating class of molecules at the interface of supramolecular and electrochemistry. Their modular synthesis, tunable redox properties, and host-guest chemistry provide a rich platform for the development of functional materials. A thorough understanding of their electrochemical behavior, as outlined in this guide, is essential for unlocking their full potential in a wide range of scientific and technological applications.

References

-

Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

-

Chung, T. D., Choi, D., Kang, S., Lee, S. K., Chang, S. K., & Kim, H. (1995). Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. Journal of Electroanalytical Chemistry, 396(1-2), 431-439. [Link]

-

Takeshita, K., Shinkai, S., & Manabe, O. (1989). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(10), 3467-3471. [Link]

-

Takeshita, K., Shinkai, S., & Manabe, O. (1989). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Semantic Scholar. [Link]

-

Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

-

Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1993). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry, 58(23), 6276-6279. [Link]

-

Li, Z., Zhang, H., & Wang, Y. (2011). Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. Organic Letters, 13(16), 4352-4355. [Link]

-

Assary, R. S., & Curtiss, L. A. (2013). A computational study of the redox potentials of anthraquinone derivatives in aqueous and non-aqueous solutions. The Journal of Physical Chemistry C, 117(20), 10243-10251. [Link]

-

Beer, P. D., Chen, Z., Drew, M. G. B., & Gale, P. A. (1997). New Ionophoric Calix[1]diquinones: Coordination Chemistry, Electrochemistry, and X-ray Crystal Structures. Inorganic Chemistry, 36(25), 5880-5893. [Link]

-

Lee, Y. C., Lee, S. H., & Kim, S. H. (2021). Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. Chemosensors, 9(7), 165. [Link]

-

Pospíšil, L., Hromadová, M., & Dvořák, M. (2022). Electrochemical, EPR, and quantum chemical study of reductive cleavage of cone-Calix[1]arene nosylates. Electrochimica Acta, 414, 140201. [Link]

-

Guin, P. S., Das, S., & Mandal, P. C. (2011). Electrochemical Reduction of Quinones in Different Media: A Review. International Journal of Electrochemistry, 2011, 816202. [Link]

-

Olguín, C. F., Pérez-Estrada, S., & Pérez-Cariño, J. (2026). Dependence of the Electrochemical Behavior of Redox-Functionalized Calix[1]arene Monolayers on Intermolecular Interactions in a Structurally Controlled Interfacial Architecture. ResearchGate. [Link]

-

Kumar, S., Kumar, V., & Kim, K. H. (2022). Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[1]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine. ACS Omega, 7(18), 15729-15738. [Link]

-

Paul, P., & Misra, T. K. (2012). Calixarenes: Versatile molecules as molecular sensors for ion recognition study. Journal of Chemical Sciences, 124(6), 1287-1299. [Link]

-

Dalia, F., & Monti, D. M. (2021). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 26(11), 3326. [Link]

-

Yilmaz, M., & Erdemir, S. (2020). Ion sensing of sister sensors based-on calix[1]arene in aqueous medium and their bioimaging applications. ResearchGate. [Link]

-

Khan, M. S., & Yusuf, M. (2021). Cytotoxicity Profile of Calix[1]pyrrole Derivatives on HeLa and MCF-7 Human Cancer Cell Lines via In vitro Study. ChemistrySelect, 6(31), 8129-8136. [Link]

-

Paul, P., & Misra, T. K. (2012). Calixarenes: Versatile molecules as molecular sensors for ion recognition study. SciSpace. [Link]

-

Wang, Y., & Zhang, H. (2023). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. Molecules, 28(13), 5081. [Link]

-

Kumar, S., & Kumar, V. (2021). Calix[1]amido crown functionalized visible sensors for cyanide and iodide anions. RSC Advances, 11(45), 28163-28170. [Link]

-

Li, Z., & Zhang, H. (2010). A novel redox-active calix[1]arene-tetrathiafulvalene dyad. ResearchGate. [Link]

-

Al-Warhi, T., & Al-Salahi, R. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 26(16), 4983. [Link]

-

Montoto, E. C., & Brushett, F. R. (2021). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Journal of Materials Chemistry A, 9(32), 17295-17325. [Link]

-

Muedas-Taipe, G., & Ponce-Vargas, M. A. (2023). Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2−. Physical Chemistry Chemical Physics, 25(39), 26909-26918. [Link]

Sources

- 1. Electrochemical study on calix [4]quinone and calix[4]hydroquinone in N,N-dimethylformamide | Semantic Scholar [semanticscholar.org]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Electrochemical study on calix [4]quinone and calix[4]hydroquinone in N,N-dimethylformamide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[4]arene and Electrochemical Characterization on Au(111) surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Study on Electrochemical Reduction of Calix[4]quinone in Acetonitrile Containing Water [ouci.dntb.gov.ua]

- 12. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calixquinone Host-Guest Complexation Studies

An In-depth Technical Guide to Calix[1]quinone Host-Guest Complexation Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of calix[1]quinone host-guest complexation. It moves beyond a simple recitation of facts to offer field-proven insights into the experimental design, execution, and interpretation that are critical for success in this area of supramolecular chemistry.

Section 1: Foundational Principles of Calix[1]quinone Host-Guest Chemistry

Calix[1]quinones are a fascinating class of macrocyclic compounds derived from the oxidation of calix[1]arenes. Their unique three-dimensional, vase-like structure, featuring a hydrophobic cavity and a redox-active quinone framework, makes them exceptional hosts for a variety of guest molecules.[2][3] The study of their host-guest complexes is pivotal for advancements in drug delivery, molecular sensing, and catalysis.[4][5][6]

The formation of a calix[1]quinone host-guest complex is primarily driven by non-covalent interactions. These include:

-

π-π Stacking: The electron-rich aromatic walls of the calixarene cavity can interact favorably with electron-deficient aromatic guests.[7][8]

-

Hydrophobic Effects: The encapsulation of nonpolar guest molecules within the hydrophobic cavity is entropically favorable by releasing ordered water molecules from the host's interior into the bulk solvent.[7]

-

Cation-π Interactions: The electron-rich cavity can engage in strong, non-covalent interactions with cationic guests.[8]

-

Hydrogen Bonding: Functional groups on the upper or lower rim of the calix[1]quinone can participate in hydrogen bonding with complementary guest molecules.[7]

The interplay of these forces dictates the stability and selectivity of the host-guest complex. A thorough understanding of these principles is the bedrock upon which robust experimental designs are built.

Section 2: Synthesis and Derivatization of Calix[1]quinones

The synthesis of calix[1]quinones is a critical first step that dictates the ultimate properties and applications of the host molecule. The most common route involves the oxidation of the parent p-tert-butylcalix[1]arene.[2]

Experimental Protocol: Synthesis of a Generic Calix[1]quinone

This protocol outlines a general procedure for the synthesis of a calix[1]quinone from a calix[1]hydroquinone precursor.

Materials:

-

p-tert-butylcalix[1]hydroquinone

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ferric chloride)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve the p-tert-butylcalix[1]hydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., DDQ) in the same solvent to the reaction mixture at room temperature. The molar ratio of oxidant to calix[1]hydroquinone should be carefully controlled, typically around 4-5 equivalents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the calix[1]quinone.

-

Work-up: Once the reaction is complete, quench any excess oxidant (if necessary) and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified calix[1]quinone using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent unwanted side reactions, particularly the oxidation of the hydroquinone by atmospheric oxygen.

-

Anhydrous Solvents: Water can interfere with the oxidation process and lead to lower yields.

-

Slow Addition of Oxidant: Slow addition helps to control the reaction temperature and prevent the formation of over-oxidized byproducts.

-

Chromatographic Purification: Column chromatography is essential to separate the desired calix[1]quinone from unreacted starting material, partially oxidized intermediates, and other impurities.

Diagram: Synthetic Pathway to Calix[1]quinone

Caption: General synthetic route from p-tert-butylcalix[1]arene to calix[1]quinone.

Section 3: Characterization of Host-Guest Complexation

A multi-faceted approach employing various spectroscopic and calorimetric techniques is essential for a comprehensive understanding of calix[1]quinone host-guest interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing host-guest complexation in solution.[10][11] Upon complexation, the chemical shifts of the guest protons and the protons of the calix[1]quinone cavity will change due to the anisotropic shielding effects of the aromatic host.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation: Prepare a stock solution of the calix[1]quinone host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a more concentrated stock solution of the guest molecule in the same solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.

-

Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the changes in the chemical shifts of specific host and guest protons as a function of the guest concentration. These changes can be used to determine the binding constant (Ka) by fitting the data to a suitable binding isotherm (e.g., 1:1, 1:2).[12][13]

Self-Validating System: The observation of isosbestic points in a series of stacked NMR spectra during the titration provides strong evidence for a two-state binding equilibrium (free and complexed species).

Diagram: ¹H NMR Titration Workflow

Caption: Workflow for determining binding constants using ¹H NMR titration.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are highly sensitive techniques for studying host-guest complexation, particularly when the guest molecule is a chromophore or fluorophore.[14][15]

Experimental Protocol: Spectrophotometric Titration

-

Sample Preparation: Prepare a stock solution of the host and guest in a suitable solvent. The concentration of the chromophore/fluorophore should be kept constant while the concentration of the host is varied.

-

Titration: Prepare a series of solutions with a fixed concentration of the guest and increasing concentrations of the calix[1]quinone host.

-

Spectral Acquisition: Record the UV-Vis absorption or fluorescence emission spectrum for each solution.

-

Data Analysis: Analyze the changes in absorbance or fluorescence intensity at a specific wavelength as a function of the host concentration. The binding constant can be determined by fitting the data to a binding isotherm.[15][16]

Expertise & Experience: The choice of solvent is critical as it can significantly influence the binding affinity.[15][17] Non-polar solvents often lead to stronger binding due to the enhanced hydrophobic effect.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions.[18][19] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy (ΔS) can then be calculated.

Experimental Protocol: ITC Measurement

-

Sample Preparation: Prepare solutions of the host and guest in the same buffer or solvent to minimize heats of dilution. The host is typically placed in the sample cell and the guest in the injection syringe.

-

Titration: A series of small injections of the guest solution are made into the host solution while the heat change is monitored.

-

Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[19][20]

Trustworthiness: A well-defined sigmoidal binding isotherm is indicative of a specific binding event. The stoichiometry value (n) should be close to an integer value (e.g., 1 for a 1:1 complex), providing an internal validation of the binding model.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the stoichiometry of host-guest complexes and for screening binding affinities.[21][22] The non-covalent complex can be observed directly in the gas phase.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a solution containing both the calix[1]quinone host and the guest molecule in a volatile solvent compatible with ESI (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Infuse the solution into the ESI source where the complex is ionized.

-

Mass Analysis: Detect the mass-to-charge ratio (m/z) of the intact host-guest complex. The stoichiometry can be determined from the molecular weight of the observed complex.

Authoritative Grounding: Collision-induced dissociation (CID) experiments in the mass spectrometer can provide information about the relative stability of different host-guest complexes.[22]

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for effective communication of research findings.

Table 1: Representative Binding Data for Calix[1]quinone Complexes

| Guest Molecule | Technique | Solvent | Binding Constant (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| N-methylpyridinium | ¹H NMR | CDCl₃ | 1.5 x 10³ | - | - |

| Pyrene | Fluorescence | CH₂Cl₂ | 8.2 x 10⁴ | - | - |

| Doxorubicin | ITC | PBS | 2.5 x 10⁵ | -8.2 | -1.5 |

| Cesium Ion | CV | Acetonitrile | 5.0 x 10⁴ | - | - |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific calix[1]quinone and guest molecules.

The thermodynamic data obtained from ITC provide deep insights into the nature of the binding forces. A negative ΔH indicates an enthalpically driven process, often associated with strong electrostatic interactions or hydrogen bonding. A positive TΔS suggests an entropically driven process, typically dominated by the hydrophobic effect.[19]

Section 5: Applications in Drug Development and Sensing

The ability of calix[1]quinones to form stable complexes with a wide range of guest molecules has led to their exploration in several high-impact applications.

Drug Delivery

Calix[1]quinones can act as nanocarriers to encapsulate therapeutic agents, improving their solubility, stability, and bioavailability.[6][7][23] The redox-active nature of the quinone moiety can also be exploited for stimuli-responsive drug release. For instance, the reduction of the quinone to a hydroquinone can alter the binding affinity for the drug, triggering its release in a reducing environment, such as that found in cancer cells.

Diagram: Redox-Mediated Drug Releasedot

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldscientificnews.com [worldscientificnews.com]

- 5. Review on Cavintands Molecules: Calix[4] arene and Resorcin[4]arene - World Scientific News [worldscientificnews.com]

- 6. researchgate.net [researchgate.net]

- 7. The Versatile Applications of Calix[4]resorcinarene-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Polyaromatic Calixarene Hosts: Calix[4]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Sci-Hub. Study of the Complexation Behavior of Calixarene with Transition Metal Cations by UV‐vis and Fluorescent Spectra / Chinese Journal of Chemistry, 2002 [sci-hub.box]

- 15. A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[4]arene Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complexation of a guanidinium-modified calixarene with diverse dyes and investigation of the corresponding photophysical response [beilstein-journals.org]

- 17. A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[4]arene Receptor FULIR [fulir.irb.hr]

- 18. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes | MDPI [mdpi.com]

- 20. Isothermal titration calorimetry and 1H NMR studies on host-guest interaction of paeonol and two of its isomers with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Stability of porphyrin-calix[4]arene complexes analyzed by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

fundamental redox behavior of calix(4)quinones

An In-Depth Technical Guide to the Fundamental Redox Behavior of Calix[1]quinones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Beyond the Macrocycle – A World of Tunable Redox Chemistry

Calixarenes, with their distinctive cup-shaped architecture, have long been celebrated as master hosts in the world of supramolecular chemistry. Their ability to encapsulate guest molecules has paved the way for innovations in sensing, catalysis, and separation science. Quinones, on the other hand, are the workhorses of biological redox processes, participating in vital electron transfer chains. The fusion of these two entities into calix[1]quinones creates a class of molecules with a rich and tunable redox chemistry, offering a unique platform for the development of advanced functional materials.

This guide is not a mere recitation of facts. It is a distillation of field-proven insights, designed to provide you with a deep, mechanistic understanding of the core redox principles governing calix[1]quinones. We will explore the causality behind experimental observations, delve into the practicalities of their electrochemical analysis, and uncover their burgeoning potential in fields as diverse as electrochemical sensing and targeted drug delivery. Here, we move beyond simple protocols to a self-validating system of knowledge, grounded in authoritative research.

The Molecular Architecture: Synthesis and Structural Integrity

The journey into the redox behavior of calix[1]quinones begins with their synthesis. The most common route involves the oxidation of the parent calix[1]arene. A widely adopted method utilizes thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid, which selectively oxidizes the phenol rings of the calixarene to quinone moieties.[2] The choice of oxidizing agent and reaction conditions is critical to achieving high yields and preventing undesired side reactions.

The parent p-tert-butylcalix[1]arene is often the starting material of choice due to its ready availability and well-understood chemistry.[3][4] Functionalization of the lower rim of the calixarene prior to oxidation allows for the introduction of various groups that can modulate the solubility, conformation, and guest-binding properties of the final calix[1]quinone.[2]

Visualizing the Synthetic Pathway

The synthesis of a calix[1]diquinone from its parent calix[1]arene is a foundational procedure. The following workflow illustrates the key steps.

Caption: A generalized workflow for the synthesis of functionalized calix[1]diquinones.

Probing the Core: The Electrochemical Behavior of Calix[1]quinones

The defining characteristic of calix[1]quinones is their multi-stage redox activity. Each quinone unit can typically accept up to two electrons in a stepwise manner, leading to a cascade of reduction processes that can be finely controlled and monitored.

Redox Behavior in Aprotic Media

In aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF), the reduction of calix[1]quinones proceeds through distinct one-electron transfer steps.[5][6] For a calix[1]diquinone, this typically results in two sets of redox waves in a cyclic voltammogram, corresponding to the following processes for each quinone (Q) moiety:

-

Q + e⁻ ⇌ Q•⁻ (Formation of the semiquinone radical anion)

-

Q•⁻ + e⁻ ⇌ Q²⁻ (Formation of the quinone dianion)

The precise potentials at which these reductions occur are influenced by the substituents on the calixarene framework and the electrostatic interactions between the quinone units.[5] The cyclic voltammogram of a calix[1]quinone in DMF, for instance, can exhibit four or more reversible or quasi-reversible waves corresponding to the sequential reduction of the quinone moieties.[5][6]

| Calix[1]quinone Derivative | Solvent/Electrolyte | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | Reference |

| Calix[1]diquinone bis(ethyl ether) | Acetonitrile/TBAPF₆ | -0.85 | -1.45 | [1] |

| Calix[1]diquinone-crown-5 | Acetonitrile/TBAPF₆ | -0.90 | -1.50 | [2] |

Table 1: Representative half-wave potentials for the first two reduction steps of selected calix[1]diquinones in aprotic media.

The Influence of Protons: Redox Chemistry in Aqueous Media

In aqueous solutions, the redox behavior of calix[1]quinones is significantly more complex due to the involvement of protons in a process known as proton-coupled electron transfer (PCET).[7][8] The reduction of a quinone to a hydroquinone is formally a two-electron, two-proton process:

Q + 2e⁻ + 2H⁺ ⇌ H₂Q

This makes the redox potential of calix[1]quinones pH-dependent. The exact mechanism and the number of observed redox waves can vary depending on the pH of the solution and the pKa values of the hydroquinone and semiquinone intermediates.[8][9] This pH sensitivity opens up avenues for their use as pH-responsive systems.

Gaining Deeper Insight with Spectroelectrochemistry

To unambiguously identify the species formed at each redox step, spectroelectrochemistry is an invaluable tool. By coupling an electrochemical experiment with a spectroscopic technique (typically UV-Vis-NIR or EPR), one can obtain the spectrum of the electrochemically generated species in situ.[10] For example, the formation of the semiquinone radical anion (Q•⁻) can be confirmed by its characteristic absorption bands in the visible and near-infrared regions or by its EPR signal. This technique provides a direct window into the electronic structure of the various redox states of the calix[1]quinone.

Host-Guest Chemistry: Redox-Responsive Molecular Recognition

A key feature that elevates calix[1]quinones from simple redox-active molecules to sophisticated chemical sensors is the ability of the calixarene cavity to bind guest molecules, particularly cations. This binding event directly influences the redox potentials of the quinone moieties, providing a clear electrochemical readout.

The Mechanism of Cation Sensing

When a cation binds within the lower rim of a calix[1]quinone, it is typically coordinated by the oxygen atoms of the ether or ester groups.[1] This places the positively charged guest in close proximity to the electroactive quinone units. The electrostatic interaction between the bound cation and the quinone moieties stabilizes the reduced anionic forms (semiquinone and dianion).[1][11] This stabilization makes the reduction of the quinone easier, resulting in a positive (anodic) shift of the reduction potentials. The magnitude of this shift is dependent on the charge and size of the cation, forming the basis for selective ion sensing.[1][11]

Visualizing the Sensing Mechanism

The interaction between a guest cation and a calix[1]diquinone and its impact on the electrochemical output can be visualized as follows:

Caption: Cation binding stabilizes the reduced state, causing a positive shift in the reduction potential (E₂ > E₁).

Experimental Protocol: Cyclic Voltammetry for Cation Sensing

This protocol provides a self-validating system for observing the fundamental redox behavior of a calix[1]quinone and its response to a cation guest.

Objective: To determine the reduction potentials of a calix[1]diquinone derivative in aprotic media and to observe the shift in these potentials upon addition of a guest cation (e.g., Na⁺).

Materials:

-

Calix[1]diquinone derivative (e.g., p-tert-butylcalix[1]diquinone bis(ethyl ether))

-

Anhydrous acetonitrile (CH₃CN), electrochemical grade

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆), as supporting electrolyte

-

Sodium perchlorate (NaClO₄), as the cation source

-

Volumetric flasks, pipettes, and syringes

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of TBAPF₆ in anhydrous CH₃CN. This will be your supporting electrolyte solution.

-

Prepare a 1 mM stock solution of the calix[1]diquinone in the 0.1 M TBAPF₆/CH₃CN solution.

-

Prepare a 10 mM stock solution of NaClO₄ in the 0.1 M TBAPF₆/CH₃CN solution.

-

-

Electrochemical Cell Setup:

-

Polish the working electrode to a mirror finish, rinse with solvent, and dry.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add a known volume (e.g., 5 mL) of the 1 mM calix[1]diquinone solution to the cell.

-

De-aerate the solution by bubbling with inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry of the Free Host:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry (CV) experiment. A typical starting point would be:

-

Initial Potential: 0 V

-

Vertex Potential 1: -1.8 V

-

Vertex Potential 2: 0 V

-

Scan Rate: 100 mV/s

-

-

Run the CV and record the voltammogram. You should observe two distinct reduction peaks and their corresponding oxidation peaks on the reverse scan.

-

Determine the half-wave potentials (E₁/₂) for each redox couple.

-

-

Titration with the Guest Cation:

-

Add a small, known volume (e.g., 10 µL) of the 10 mM NaClO₄ stock solution to the electrochemical cell.

-

Briefly bubble with inert gas to ensure mixing.

-

Run another CV under the same conditions.

-

Observe the changes in the voltammogram. The original redox waves should decrease in intensity, and new waves should appear at more positive potentials.

-

Continue adding aliquots of the NaClO₄ solution and recording the CV after each addition until the original waves have disappeared and the new waves no longer shift.

-

Causality and Interpretation: The appearance of new redox waves at more positive potentials upon the addition of Na⁺ is direct evidence of the formation of a host-guest complex.[1][11] The positive shift occurs because the electrostatic interaction with the Na⁺ ion stabilizes the negatively charged, reduced forms of the quinone, making them easier to form. This validates the principle of redox-responsive sensing.

Applications in Drug Development and Beyond

The unique properties of calix[1]quinones are paving the way for their application in several high-impact areas.

Calix[1]arenes in Drug Delivery

While research into calix[1]quinones for drug delivery is still emerging, the broader family of calix[1]arenes has shown significant promise as nanocarriers for anticancer drugs.[12][13][14][15] Their hydrophobic cavity can encapsulate poorly water-soluble drugs, improving their bioavailability.[15] Furthermore, the exterior of the calixarene can be functionalized with targeting moieties or stimuli-responsive groups to achieve controlled drug release at the desired site.[12][15] Amphiphilic calix[1]arene derivatives can self-assemble into micelles or vesicles, creating nanocontainers for drug encapsulation.[12][15] The redox-active nature of calix[1]quinones could potentially be exploited to trigger drug release in response to specific biological redox environments, such as those found in tumor microenvironments.

Energy Storage

The ability of calix[1]quinones to undergo multi-electron redox reactions makes them attractive candidates for use as cathode materials in rechargeable batteries, particularly lithium-ion batteries.[16][17] They offer the potential for high specific capacity due to the multiple redox-active carbonyl groups.[17][18] A significant challenge is the dissolution of the small molecule in organic electrolytes, which can lead to poor cycling stability.[17] Current research focuses on strategies to mitigate this, such as encapsulating the calix[1]quinone within a conductive and porous carbon matrix.[16]

Conclusion and Future Outlook

Calix[1]quinones represent a fascinating class of molecules where supramolecular recognition and redox chemistry are intimately linked. Their behavior in aprotic media is characterized by well-defined, stepwise electron transfers, while their aqueous electrochemistry is governed by the complexities of proton-coupled processes. The ability to modulate these redox properties through host-guest interactions provides a powerful tool for the design of selective electrochemical sensors.

The future of calix[1]quinone research is bright. In the realm of drug development, the design of redox-responsive calix[1]quinone-based drug delivery systems is a compelling frontier. For energy storage, overcoming the challenge of solubility in electrolytes will be key to unlocking their full potential as high-capacity cathode materials. As our ability to synthesize increasingly complex and functionalized calix[1]quinones grows, so too will the innovative applications of their fundamental redox behavior.

References

-

An, L., et al. (2024). Camptothecin-loaded supramolecular nanodelivery system based on amphiphilic calix[1]arene for targeted tumor therapy. New Journal of Chemistry, 48, 1241-1247. [Link]

-

High-capacity organic electrode material calix[1] quinone/CMK-3 nanocomposite for lithium batteries. (2018). ResearchGate. [Link]

-

Calix[14]quinone: A new promising macrocyclic molecule as an efficient organic cathode in lithium ion batteries with a highly-concentrated electrolyte. (n.d.). ProQuest. [Link]

-

Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. (1995). Journal of Electroanalytical Chemistry, 396(1-2), 431-439. [Link]

-

Needle-shaped amphoteric calix[1]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells. (2019). International Journal of Nanomedicine, 14, 1947-1964. [Link]

-

Schematic diagram of redox mechanism in the case of calix[1]arenemonoquinone and calix[1]arenediquinone. (n.d.). ResearchGate. [Link]

-

Synthesis of p-tert-Butyl-5,5'-bicalix[1]arene and Access to 5,5'. (2002). ResearchGate. [Link]

-

Needle-shaped amphoteric calix[1]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells. (2019). ResearchGate. [Link]

-

Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery. (2019). Frontiers in Chemistry, 7, 732. [Link]

-

Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery. (2019). Frontiers Media S.A.. [Link]

-

Modulation of Quinone PCET Reaction by Ca2+ Ion Captured by Calix[1]quinone in Water. (2013). ResearchGate. [Link]

-

Calixarenes. 19. Syntheses procedures for p-tert-butylcalix[1]arene. (1985). The Journal of Organic Chemistry, 50(23), 4515-4522. [Link]

-

Cyclic voltammograms of calix[1]arenediquinone ( 3 ) in the presence of... (n.d.). ResearchGate. [Link]

-

Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. (1991). Journal of the Chemical Society, Faraday Transactions, 87(10), 1575-1578. [Link]

-

Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. (2011). The Journal of Organic Chemistry, 76(16), 6883-6888. [Link]

-

Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. (2018). Molecules, 23(8), 1888. [Link]

-

p-tert-BUTYLCALIX[1]ARENE. (1989). Organic Syntheses, 68, 220. [Link]

-

Synthesis of p- tert-Butylthiacalix[1]arene and its Inclusion Property 1. (1996). ResearchGate. [Link]

-

New Ionophoric Calix[1]diquinones: Coordination Chemistry, Electrochemistry, and X-ray Crystal Structures. (1997). Inorganic Chemistry, 36(25), 5880-5893. [Link]

-

Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. (1991). Semantic Scholar. [Link]

-

Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. (2007). Journal of the American Chemical Society, 129(42), 12847-12856. [Link]

-

Mechanistic Study on Electrochemical Reduction of Calix[1]quinone in Acetonitrile Containing Water. (2004). The Journal of Physical Chemistry B, 108(15), 4927-4936. [Link]

-

Calixquinone as high-performance cathode for lithium-ion battery. (2019). ResearchGate. [Link]

-

Unveiling KuQuinone Redox Species: An Electrochemical and Computational Cross Study. (2021). The Journal of Organic Chemistry, 86(5), 4053-4060. [Link]

-

Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries. (2022). ACS Applied Materials & Interfaces, 14(37), 42103-42111. [Link]

-

Ultrafast Spectroelectrochemistry of the Catechol/o-Quinone Redox Couple in Aqueous Buffer Solution. (2024). ResearchGate. [Link]

-

Spectroelectrochemical investigation of redox states in a polypyrrole/lignin composite electrode material. (2015). Journal of Materials Chemistry A, 3(18), 9576-9585. [Link]

-

How to setup a spectroelectrochemistry experiment (Part 1: Hardware). (2020). YouTube. [Link]

-

A high capacity small molecule quinone cathode for rechargeable aqueous zinc-organic batteries. (2021). Nature Communications, 12(1), 4423. [Link]

-

Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. (2007). Journal of the American Chemical Society, 129(42), 12847-12856. [Link]

Sources

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. New Ionophoric Calix[4]diquinones: Coordination Chemistry, Electrochemistry, and X-ray Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Electrochemical study on calix [4]quinone and calix[4]hydroquinone in N,N-dimethylformamide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Electrochemical study on calix [4]quinone and calix[4]hydroquinone in N,N-dimethylformamide | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unveiling KuQuinone Redox Species: An Electrochemical and Computational Cross Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Needle-shaped amphoteric calix[4]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calix[8]quinone: A new promising macrocyclic molecule as an efficient organic cathode in lithium ion batteries with a highly‐concentrated electrolyte - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Calixquinone in Organic Solvents

An In-Depth Technical Guide to the Solubility of Calix[1]quinone in Organic Solvents

Abstract

Calix[1]quinone is a macrocyclic compound featuring a unique three-dimensional cavity and redox-active quinone units, positioning it as a molecule of significant interest in supramolecular chemistry, materials science, and energy storage.[2] However, its practical application is often dictated by its solubility characteristics in various media. This guide provides a comprehensive technical overview of the solubility of calix[1]quinone in organic solvents. We will explore the fundamental molecular interactions governing its solubility, present available qualitative and quantitative data, and provide a detailed experimental protocol for researchers to determine solubility in their own systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Molecular Architecture of Calix[1]quinone

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde, creating a "chalice" or "vase-like" structure.[3] Calix[1]quinone is a derivative of calix[1]arene where the phenolic hydroxyl groups have been oxidized to form p-benzoquinone units. This transformation imparts several key features:

-

A Rigid, Preorganized Cavity: The macrocyclic backbone creates a hydrophobic pocket capable of encapsulating smaller guest molecules.[4]

-

Redox-Active Moieties: The four quinone units can undergo reversible reduction, making the molecule a high-capacity electron acceptor, which is particularly relevant for applications like organic cathode materials in batteries.[2]

-

Polar Carbonyl Groups: The exterior of the molecule is decorated with carbonyl (C=O) groups, which can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

The interplay between the hydrophobic cavity and the polar quinone groups results in complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this behavior is critical for synthesis, purification, and device fabrication.[2][5]

Fundamentals of Calix[1]quinone Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For calix[1]quinone, the key interactions are:

-

Van der Waals Forces: The aromatic rings of the calixarene backbone contribute to dispersion forces, favoring interactions with non-polar or moderately polar solvents that can interact with these surfaces.

-

Dipole-Dipole Interactions: The carbonyl groups of the quinone units are strong dipoles. Polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) can effectively solvate these groups.

-

Cation-π Interactions: The electron-rich cavity of the calixarene framework can interact favorably with cations, a property that can be modulated by the solvent environment.[6]

-

Hydrogen Bonding: While calix[1]quinone itself is not a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. This allows for interactions with protic solvents, although strong self-association in some protic solvents can sometimes limit solubility. The presence of water, even in trace amounts in aprotic solvents, can significantly influence the electrochemistry and solvation of quinones through hydrogen bonding.[7][8]

The conformational flexibility of the calix[1]arene skeleton (cone, partial cone, 1,2-alternate, 1,3-alternate) also plays a crucial role.[3] The conformation can be influenced by the solvent, which in turn affects how efficiently the solvent molecules can pack around and solvate the macrocycle.[1][9]

Solubility Profile in Common Organic Solvents

Parent calixarenes are known to be sparingly soluble.[3] The oxidation to calix[1]quinone alters the polarity, but solubility remains a critical consideration. While extensive quantitative data for calix[1]quinone is not consolidated in a single source, a qualitative and semi-quantitative profile can be assembled from synthetic procedures and related studies.

Table 1: Qualitative and Semi-Quantitative Solubility of Calix[1]quinone

| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Good | A common solvent used in its synthesis, indicating good solubility. Balances polarity for the quinone groups with interaction with the aromatic core.[5] |

| Chloroform (CHCl₃) | Chlorinated | Good | Similar to CH₂Cl₂, it is effective at dissolving calixarene-type structures. |

| Acetone | Polar Aprotic | Moderate to Good | The polarity of acetone effectively solvates the quinone carbonyls. Often used in combination with CH₂Cl₂ to enhance solubility during synthesis.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Its ether oxygen can interact with the macrocycle, but it is generally less effective than chlorinated solvents. |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Used in electrochemical studies, but often requires a supporting electrolyte to achieve sufficient concentration.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | A strong polar solvent capable of disrupting intermolecular forces. Can be effective but difficult to remove.[1] |

| Toluene / Xylene | Aromatic | Low to Moderate | π-π stacking interactions between the solvent and the calixarene's aromatic rings can promote solubility, especially for derivatives with alkyl groups. |

| Hexane / Heptane | Non-polar | Poor | Lacks the polarity to effectively solvate the quinone groups, leading to poor solubility. |

| Methanol / Ethanol | Polar Protic | Poor | Strong solvent-solvent hydrogen bonding in alcohols can make it difficult to create a cavity for the large macrocycle. |

Note: "Good" implies solubility likely in the mg/mL range, "Moderate" in the high µg/mL to low mg/mL range, and "Poor" implies very limited solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, an experimental approach is necessary. The shake-flask method , established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility.[10] It ensures that the solution has reached equilibrium with the solid state of the compound.

Protocol: Shake-Flask Method for Calix[1]quinone Solubility

Objective: To determine the equilibrium solubility of calix[1]quinone in a selected organic solvent at a specific temperature.

Materials:

-

Calix[1]quinone, solid

-

Solvent of interest (e.g., HPLC-grade Dichloromethane)

-

Scintillation vials or glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid calix[1]quinone to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is ~5-10 mg of solid in 3-5 mL of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solid.[11]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed for several hours (at the same constant temperature) to allow the excess solid to sediment.[11]

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter and filter the solution into a clean vial. This step is crucial to remove any microscopic solid particles.

-

-

Concentration Analysis (UV-Vis Method):

-

Prepare a series of standard solutions of calix[1]quinone of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility.

-

-

Data Reporting:

-

Report the solubility in standard units such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was performed.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility and Practical Insights

-

Purity of Compound: Impurities can significantly alter measured solubility. Ensure the calix[1]quinone is of high purity before starting measurements.

-

Solvent Purity and Water Content: Trace amounts of water in aprotic organic solvents can influence the solvation environment through hydrogen bonding.[8] Use dry, high-purity solvents for reproducible results.

-

Temperature: Solubility is temperature-dependent. Precise temperature control during equilibration and separation is essential for accuracy.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can have different solubilities.[12] The most stable crystalline form will yield the true thermodynamic solubility.

Visualizing Solute-Solvent Interactions

The solubility of calix[1]quinone is a balance of interactions with different parts of the molecule.

Caption: Key intermolecular forces driving solubility.

Conclusion

The solubility of calix[1]quinone in organic solvents is a complex interplay of its rigid macrocyclic structure, hydrophobic cavity, and polar quinone functionalities. While it is generally sparingly soluble, solvents like dichloromethane and acetone mixtures provide a suitable medium for its dissolution, crucial for its synthesis and application.[5] For precise applications, especially in fields like drug delivery or materials science, a rigorous experimental determination of thermodynamic solubility using methods like the shake-flask protocol is indispensable. A thorough understanding of these solubility characteristics allows researchers to better design experiments, control purification processes, and ultimately unlock the full potential of this versatile macrocycle.

References

-

Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). ResearchGate. Available at: [Link]

-

Atwood, J. L., et al. (2007). Factors influencing solvent adduct formation by calixarenes in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]

-

Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Royal Society of Chemistry. Available at: [Link]

-